Dclk1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Dclk1-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions for higher yields and purity .
化学反応の分析
Dclk1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Dclk1-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of DCLK1 and its effects on various cellular processes . In biology, it helps in understanding the role of DCLK1 in neurogenesis and cancer . In medicine, this compound is being explored as a potential therapeutic agent for treating cancers that overexpress DCLK1 . Additionally, it has applications in industry for developing targeted therapies and diagnostic tools .
作用機序
Dclk1-IN-3 exerts its effects by binding to the kinase domain of DCLK1, inducing a conformational change that inhibits its activity . This inhibition prevents the phosphorylation of downstream targets involved in cell growth and survival pathways, such as the NOTCH and WNT pathways . The molecular targets and pathways involved include the inhibition of IKK phosphorylation and the NF-κB pathway .
類似化合物との比較
Dclk1-IN-3 is unique in its high selectivity for DCLK1 compared to other similar compounds . Similar compounds include DCLK1-IN-1 and XMD8-92, which also target DCLK1 but with varying degrees of selectivity and efficacy . This compound’s ability to induce a drastic conformational change in the ATP binding site of DCLK1 sets it apart from these other inhibitors .
特性
分子式 |
C23H22N6O5 |
---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
3-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C23H22N6O5/c1-28-16-7-5-4-6-14(16)22(33)29(2)17-12-24-23(27-21(17)28)26-15-9-8-13(10-18(15)34-3)25-19(30)11-20(31)32/h4-10,12H,11H2,1-3H3,(H,25,30)(H,31,32)(H,24,26,27) |
InChIキー |
NJMZRUOHGJQFGI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CC(=O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。